
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid is a complex organic compound characterized by its long-chain amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of amide bonds through condensation reactions between carboxylic acids and amines. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: This includes nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s long-chain amide groups allow it to interact with lipid membranes, potentially influencing membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methylhexanamine: Known for its stimulant properties, this compound has a different structure but shares some functional similarities.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene: This compound is used in photocatalytic transformations and has a similar complexity in its structure.
Uniqueness
(S)-6-(2,6-Dipalmitamidohexanamido)hexanoic acid is unique due to its specific amide groups and long-chain structure, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.
Propiedades
Fórmula molecular |
C44H85N3O5 |
|---|---|
Peso molecular |
736.2 g/mol |
Nombre IUPAC |
6-[[(2S)-2,6-bis(hexadecanoylamino)hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H85N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-35-41(48)45-38-33-31-34-40(44(52)46-39-32-27-30-37-43(50)51)47-42(49)36-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39H2,1-2H3,(H,45,48)(H,46,52)(H,47,49)(H,50,51)/t40-/m0/s1 |
Clave InChI |
FXJAAJSCDMETPY-FAIXQHPJSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCCCC(=O)O)NC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCCCC(=O)O)NC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




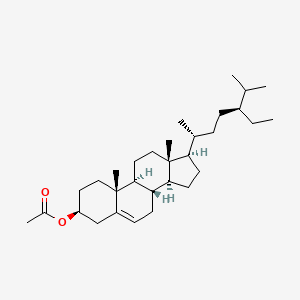
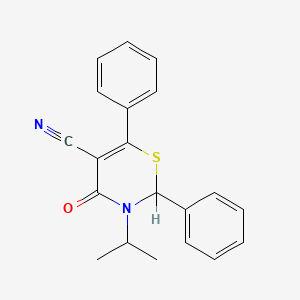
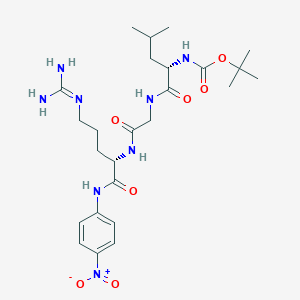
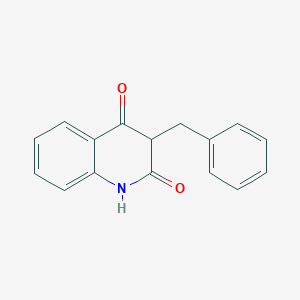
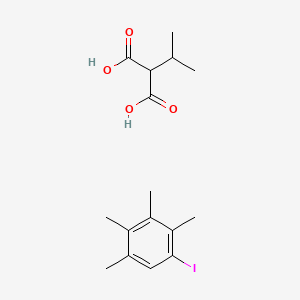

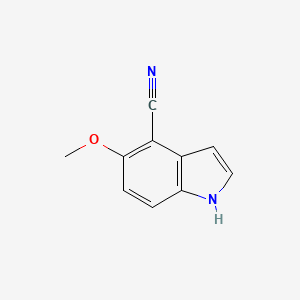
![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)
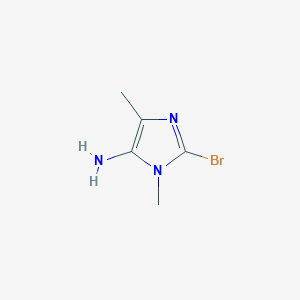

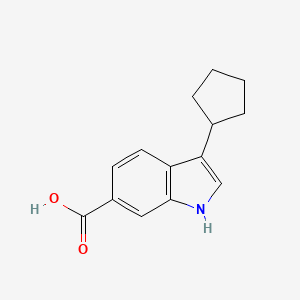
![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)
